molecular formula C14H20N2O2 B3160988 Ethyl (4-Piperazin-1-ylphenyl)acetate CAS No. 86621-98-9

Ethyl (4-Piperazin-1-ylphenyl)acetate

Cat. No.: B3160988
CAS No.: 86621-98-9
M. Wt: 248.32 g/mol
InChI Key: GJEGLLLELOJLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4-Piperazin-1-ylphenyl)acetate is a chemical compound with the CAS Number: 86621-98-9 . It has a molecular weight of 248.32 and its IUPAC name is ethyl [4- (1-piperazinyl)phenyl]acetate .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Research

Piperazine as a Medicinal Scaffold : Piperazine derivatives are known for their significance in the rational design of drugs, found in a plethora of drugs with various therapeutic uses, such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules. This underlines the versatility of piperazine-based molecules in drug discovery and their potential for creating new therapeutic agents by modifying substituents to impact pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).

Specific Drug Development Applications : Several arylpiperazine derivatives have reached clinical application stages, primarily for treating depression, psychosis, or anxiety. These derivatives undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines, which are known for their serotonin receptor-related effects. This highlights the pharmacological relevance of piperazine derivatives in the development of CNS-active drugs, suggesting a potential area of application for Ethyl (4-Piperazin-1-ylphenyl)acetate in similar contexts (Caccia, 2007).

Properties

IUPAC Name

ethyl 2-(4-piperazin-1-ylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)11-12-3-5-13(6-4-12)16-9-7-15-8-10-16/h3-6,15H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEGLLLELOJLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In analogous manner, with the use of n-butyl 4-aminophenylacetate, there is prepared n-butyl 4-(piperazin-1-yl)-phenylacetate; yield 52% of theory of sulphate; m.p. 197°-199° C.
Name
n-butyl 4-aminophenylacetate
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reactant
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Name
n-butyl 4-(piperazin-1-yl)-phenylacetate
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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